methyl 4-[({[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Description
Methyl 4-[({[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a pyridin-3-yl moiety at position 3. The triazole ring is further functionalized via a sulfanylacetyl linker, which connects to a methyl benzoate group through an amide bond. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for diverse applications, including antimicrobial and anti-inflammatory agents .
Key structural attributes:
- Triazole core: Known for metabolic stability and hydrogen-bonding capacity, critical for bioactivity.
- Pyridinyl substituent: Enhances solubility and participates in π-π interactions.
- Methyl benzoate: Introduces lipophilicity, influencing membrane permeability.
Properties
IUPAC Name |
methyl 4-[[2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-23-16(13-4-3-9-19-10-13)21-22-18(23)27-11-15(24)20-14-7-5-12(6-8-14)17(25)26-2/h3-10H,11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBJYAAAXRLZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and reducing waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
Methyl 4-[({[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of methyl 4-[({[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The triazole and pyridine rings can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the triazole ring, pyridine position, or linker groups. These variations significantly impact physicochemical properties and biological activities. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Notes:
- Pyridine Position: Pyridin-3-yl (target) vs. pyridin-4-yl () alters electronic distribution, affecting binding to biological targets like kinases or microbial enzymes. Linker Modifications: Compounds with bulkier linkers (e.g., benzonitrile in ) show higher melting points due to increased crystallinity.
Key Research Findings
- Crystallography: Orthorhombic and monoclinic crystal forms (e.g., ) highlight the role of substituents in packing efficiency. The target compound’s methyl group may favor dense packing, increasing melting point compared to ethyl analogs.
- Structure-Activity Relationship (SAR) :
- Methyl/ethyl groups at position 4 optimize steric bulk without hindering solubility.
- Pyridin-3-yl shows better π-stacking than pyridin-4-yl in kinase inhibition assays .
Biological Activity
Methyl 4-[({[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate, a compound featuring a triazole moiety, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₄H₁₅N₄O₂S
- Molecular Weight : 305.36 g/mol
The structure incorporates a triazole ring, which is known for its biological significance in medicinal chemistry.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to this compound have exhibited significant activity against various bacterial strains.
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate to strong |
| Escherichia coli | Moderate |
| Salmonella typhi | Weak to moderate |
Studies indicate that the presence of the triazole ring enhances the compound's ability to inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .
2. Anticancer Activity
Triazole derivatives have been investigated for their anticancer properties. Research shows that certain triazole-based compounds induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
In vitro studies on human colon cancer (HCT116) cells demonstrated that related compounds achieved an IC₅₀ value of approximately 4.363 μM, indicating notable anticancer activity compared to standard drugs like doxorubicin .
3. Enzyme Inhibition
The compound also exhibits enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and peptic ulcers.
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Moderate |
Research indicates that this compound could serve as a lead compound for developing new enzyme inhibitors .
Case Study 1: Antimicrobial Efficacy
A study conducted on synthesized triazole derivatives demonstrated their effectiveness against Bacillus subtilis and Salmonella typhi. The results indicated that modifications in the chemical structure significantly influenced antimicrobial potency .
Case Study 2: Anticancer Mechanism
In another investigation focusing on triazole compounds' anticancer mechanisms, it was found that these compounds could effectively induce cell cycle arrest and apoptosis in cancer cell lines through mitochondrial pathway activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
